![molecular formula C19H26N2O4S B5315700 8-[2-(1,1-dioxido-4-thiomorpholinyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5315700.png)
8-[2-(1,1-dioxido-4-thiomorpholinyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane
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Overview
Description
8-[2-(1,1-dioxido-4-thiomorpholinyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane, also known as DT-010, is a synthetic compound that has been widely studied for its potential applications in various fields of research.
Scientific Research Applications
8-[2-(1,1-dioxido-4-thiomorpholinyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane has been studied for its potential applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, 8-[2-(1,1-dioxido-4-thiomorpholinyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane has been shown to have neuroprotective effects and to improve cognitive function in animal models. In cancer research, 8-[2-(1,1-dioxido-4-thiomorpholinyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane has been shown to inhibit the growth of cancer cells and to induce apoptosis. In drug discovery, 8-[2-(1,1-dioxido-4-thiomorpholinyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane has been identified as a potential lead compound for the development of new drugs.
Mechanism of Action
The exact mechanism of action of 8-[2-(1,1-dioxido-4-thiomorpholinyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 8-[2-(1,1-dioxido-4-thiomorpholinyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. 8-[2-(1,1-dioxido-4-thiomorpholinyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
8-[2-(1,1-dioxido-4-thiomorpholinyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane has been shown to have various biochemical and physiological effects in animal models. In addition to its neuroprotective and cognitive-enhancing effects, 8-[2-(1,1-dioxido-4-thiomorpholinyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane has been shown to reduce oxidative stress and inflammation, and to improve glucose metabolism. 8-[2-(1,1-dioxido-4-thiomorpholinyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Advantages and Limitations for Lab Experiments
8-[2-(1,1-dioxido-4-thiomorpholinyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and diverse biological activities. However, there are also some limitations to using 8-[2-(1,1-dioxido-4-thiomorpholinyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane in lab experiments, including its relatively low potency and selectivity, and the need for further optimization of its pharmacokinetic properties.
Future Directions
There are several future directions for research on 8-[2-(1,1-dioxido-4-thiomorpholinyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane, including the optimization of its pharmacokinetic properties, the development of more potent and selective analogs, and the elucidation of its exact mechanism of action. 8-[2-(1,1-dioxido-4-thiomorpholinyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane also has potential applications in the treatment of various diseases, including neurodegenerative diseases, cancer, and metabolic disorders. Further research on 8-[2-(1,1-dioxido-4-thiomorpholinyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane may lead to the development of new drugs for these diseases.
Synthesis Methods
8-[2-(1,1-dioxido-4-thiomorpholinyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane is synthesized through a multi-step process that involves the reaction of 2-(4-morpholinyl)benzaldehyde with 2-amino-1,4-dithiane in the presence of a catalyst to form the intermediate compound 2-(4-morpholinyl)benzoyl-1,4-dithiane. This intermediate is then reacted with 1,2-dibromoethane to form the final product 8-[2-(1,1-dioxido-4-thiomorpholinyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane.
properties
IUPAC Name |
[2-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-(1-oxa-8-azaspiro[4.5]decan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4S/c22-18(21-9-7-19(8-10-21)6-3-13-25-19)16-4-1-2-5-17(16)20-11-14-26(23,24)15-12-20/h1-2,4-5H,3,6-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEZJXXLHHVFOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)C3=CC=CC=C3N4CCS(=O)(=O)CC4)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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